molecular formula C17H13ClN4O3 B10898036 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No.: B10898036
M. Wt: 356.8 g/mol
InChI Key: COONNKSOTBCEDA-AWQFTUOYSA-N
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Description

N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(1H-indol-3-yl)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase inhibitor, it selectively inhibits the COX-2 enzyme, reducing inflammation and providing gastric sparing activity . The compound’s ability to bind to multiple receptors and enzymes makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H13ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H13ClN4O3/c18-14-6-5-11(7-16(14)22(24)25)9-20-21-17(23)8-12-10-19-15-4-2-1-3-13(12)15/h1-7,9-10,19H,8H2,(H,21,23)/b20-9+

InChI Key

COONNKSOTBCEDA-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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